Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate is a complex organic compound that features a pyrrole ring substituted with a fluorophenyl group, a phenylsulfonyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Sulfonylation: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the ester or sulfonyl groups.
Substitution: Substituted derivatives at the fluorophenyl group.
Scientific Research Applications
Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl and phenylsulfonyl groups can interact with enzymes or receptors, modulating their activity. The pyrrole ring can participate in electron transfer reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate
- Ethyl 5-(4-bromophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate
- Ethyl 5-(4-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable molecule in medicinal chemistry.
Properties
IUPAC Name |
ethyl 1-(benzenesulfonyl)-5-(4-fluorophenyl)pyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4S/c1-2-25-19(22)15-12-18(14-8-10-16(20)11-9-14)21(13-15)26(23,24)17-6-4-3-5-7-17/h3-13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSKSIOCGXUTPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159070 | |
Record name | Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881673-55-8 | |
Record name | Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881673-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(4-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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